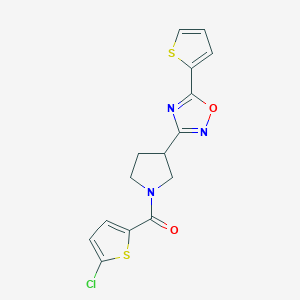
(5-Chlorothiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12ClN3O2S2 and its molecular weight is 365.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Chlorothiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The molecular structure of the compound includes:
- Chlorothiophene ring : Provides unique electronic properties.
- Pyrrolidine moiety : Known for its role in biological activity.
- Oxadiazole ring : Often associated with bioactive compounds.
Chemical Structure
The chemical formula can be represented as follows:
Key Functional Groups
- Chlorine atom : Enhances lipophilicity and biological activity.
- Oxadiazole : Contributes to the compound's potential as an antimicrobial and anticancer agent.
The mechanism of action for compounds similar to This compound typically involves:
- Binding to Specific Targets : The compound is likely to interact with enzymes or receptors, modulating various biological pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as blood coagulation factor Xa .
Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : The structural components may contribute to cytotoxic effects on cancer cells through apoptosis induction and inhibition of proliferation.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of thiophene compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that the oxadiazole moiety may enhance this effect .
- Antimicrobial Efficacy : Research has shown that thiophene derivatives possess antimicrobial properties, with effectiveness varying based on structural modifications.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Enzyme inhibition |
| Compound B | Anticancer | Apoptosis induction |
| Target Compound | Antimicrobial & Anticancer | Modulation of signaling pathways |
Synthetic Routes
Synthesis typically involves:
- Formation of Intermediate Compounds : Initial reactions between chlorothiophene derivatives and pyrrolidine or oxadiazole precursors.
- Final Coupling Reactions : Utilizing coupling agents to form the final product.
Characterization Techniques
Characterization is performed using:
- NMR Spectroscopy : To determine molecular structure and purity.
- Mass Spectrometry : For molecular weight determination.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-12-4-3-11(23-12)15(20)19-6-5-9(8-19)13-17-14(21-18-13)10-2-1-7-22-10/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGRAFSFIXXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














